2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole
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Overview
Description
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a dichlorophenyl group and an ethoxy group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole typically involves the reaction of 2,6-dichlorophenylacetonitrile with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethyl acetate. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylacetonitrile: A precursor in the synthesis of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole.
2,6-Dichlorophenyl isocyanate:
Uniqueness
This compound is unique due to its specific combination of the dichlorophenyl and ethoxy groups attached to the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGPNWEKMJSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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